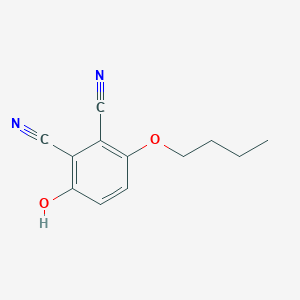
3-Butoxy-6-hydroxybenzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-butoxy-6-hydroxy-1,2-Benzenedicarbonitrile involves several steps. One common synthetic route includes the reaction of 3-butoxyphenol with cyanogen bromide under specific conditions to yield the desired product . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
3-Butoxy-6-hydroxy-1,2-Benzenedicarbonitrile undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
3-Butoxy-6-hydroxy-1,2-Benzenedicarbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-butoxy-6-hydroxy-1,2-Benzenedicarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups in the compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules . These interactions can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
3-Butoxy-6-hydroxy-1,2-Benzenedicarbonitrile can be compared with similar compounds such as:
3-Methoxy-6-hydroxy-1,2-Benzenedicarbonitrile: This compound has a methoxy group instead of a butoxy group, which can affect its chemical reactivity and biological activity.
3-Ethoxy-6-hydroxy-1,2-Benzenedicarbonitrile: The ethoxy group in this compound provides different steric and electronic properties compared to the butoxy group.
3-Propoxy-6-hydroxy-1,2-Benzenedicarbonitrile: The propoxy group offers intermediate properties between the methoxy and butoxy groups.
These comparisons highlight the unique properties of 3-butoxy-6-hydroxy-1,2-Benzenedicarbonitrile, making it a valuable compound for various applications.
Propiedades
Número CAS |
75941-32-1 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
3-butoxy-6-hydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-2-3-6-16-12-5-4-11(15)9(7-13)10(12)8-14/h4-5,15H,2-3,6H2,1H3 |
Clave InChI |
FQRBSQCQTSDWST-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C(=C(C=C1)O)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


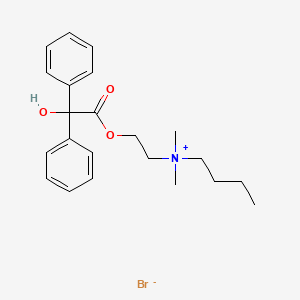
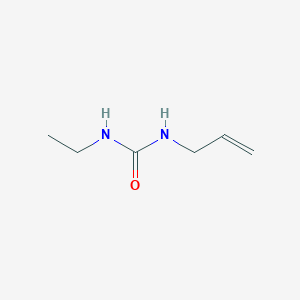
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)

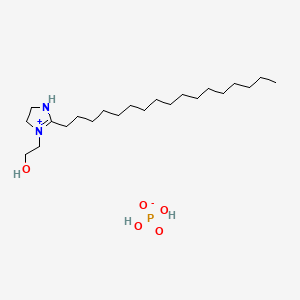
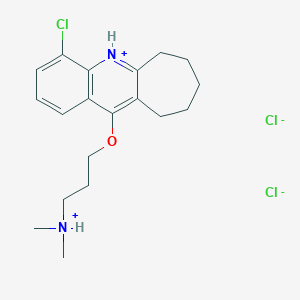
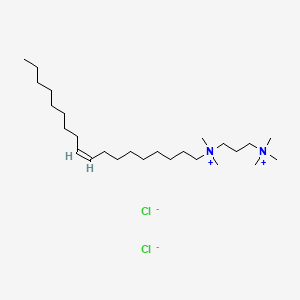

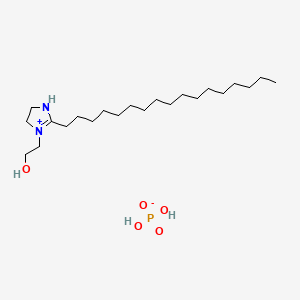
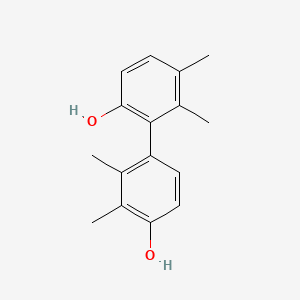

![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
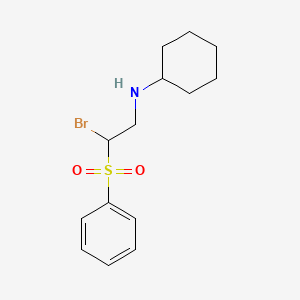
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
